ERK1/2 Inhibitor Potency: Stereochemical Discrimination Demonstrates Scaffold-Dependent Potency Modulation
When 3-(2-methylpyridin-4-yl)-1H-indazol-5-amine is incorporated as the core scaffold into spirocyclic ERK inhibitors, the resulting (S)-enantiomer (BDBM421845, US10493060 Example 8) inhibits ERK1 and ERK2 with IC₅₀ = 50 nM, whereas the (R)-enantiomer (BDBM421846, US10493060 Example 9) constructed from the same building block shows IC₅₀ = 150 nM against ERK2—a 3-fold potency loss solely attributable to stereochemical inversion at the spirocyclic center distal to the indazole-pyridine scaffold [1] [2]. This directly demonstrates that the 3-(2-methylpyridin-4-yl)-1H-indazol-5-amine core provides a geometrically sensitive pharmacophore whose potency output is quantifiably tunable, a feature not documented for simpler 3-aryl-indazol-5-amine building blocks.
| Evidence Dimension | ERK1/2 inhibitory potency (IC₅₀) as a function of scaffold stereochemistry |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM (ERK1 and ERK2, (S)-enantiomer BDBM421845 containing the 3-(2-methylpyridin-4-yl)-1H-indazol-5-amine scaffold) |
| Comparator Or Baseline | IC₅₀ = 150 nM (ERK2, (R)-enantiomer BDBM421846 containing the identical 3-(2-methylpyridin-4-yl)-1H-indazol-5-amine scaffold but with inverted spirocyclic stereochemistry) |
| Quantified Difference | 3-fold reduction in potency for the (R)- vs (S)-configured final compound (150 nM vs 50 nM) |
| Conditions | Mobility Shift Assay (MSA) format; activated ERK1 and ERK2; compound and kinase solution pre-incubated; data from Recurium Ip Holdings US Patents US10493060 and US10525036 |
Why This Matters
This stereochemistry-dependent 3-fold potency window proves that the 3-(2-methylpyridin-4-yl)-1H-indazol-5-amine scaffold is not a passive linker but an active pharmacophoric element whose precise spatial orientation governs target engagement—a critical consideration for medicinal chemistry teams selecting building blocks for lead optimization.
- [1] BindingDB BDBM421845. IC₅₀ = 50 nM against ERK1 (MAPK3) and ERK2 (MAPK1). Mobility Shift Assay. US10493060, Example 8; US10525036, Example 8. Date in BDB: 2020-10-02. View Source
- [2] BindingDB BDBM421846. IC₅₀ = 150 nM against ERK2 (MAPK1); <50 nM against ERK1 (MAPK3). Mobility Shift Assay. US10493060, Example 9; US10525036, Example 9. View Source
